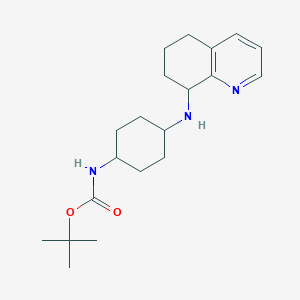![molecular formula C30H39NO4 B12072717 11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)
11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone is a synthetic steroid compound with significant applications in medicine, particularly in the field of reproductive health. It is known for its role as an abortifacient and is used in combination with other medications to terminate early pregnancies. The compound has a complex chemical structure that includes a dioxolane ring, which contributes to its unique properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone involves multiple steps, starting from basic steroidal precursors. The key steps include the introduction of the dioxolane ring and the methylamino group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone involves its interaction with progesterone receptors. By binding to these receptors, the compound blocks the action of progesterone, a hormone essential for maintaining pregnancy. This leads to the breakdown of the uterine lining and termination of pregnancy. The molecular targets include the progesterone receptor and associated signaling pathways that regulate reproductive processes.
Comparación Con Compuestos Similares
Similar Compounds
RU-486: Another name for Mifepristone, highlighting its role as a progesterone receptor antagonist.
Ulipristal Acetate: A similar compound used for emergency contraception and treatment of uterine fibroids.
Levonorgestrel: A synthetic progestogen used in various contraceptive formulations.
Uniqueness
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone is unique due to its specific chemical structure, which allows it to effectively block progesterone receptors. Its combination of a dioxolane ring and methylamino group contributes to its high affinity for these receptors and its potent biological activity.
This detailed article provides a comprehensive overview of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C30H39NO4 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
(5'R,8'S,11'R,13'S,14'S,17'S)-13'-methyl-11'-[4-(methylamino)phenyl]-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol |
InChI |
InChI=1S/C30H39NO4/c1-4-12-29(33)14-10-24-22-9-13-28(32)19-30(34-16-17-35-30)15-11-25(28)26(22)23(18-27(24,29)2)20-5-7-21(31-3)8-6-20/h5-8,22-24,31-33H,9-11,13-19H2,1-3H3/t22-,23+,24-,27-,28+,29-/m0/s1 |
Clave InChI |
RPOCOBPEKJJNQE-HTWSSZDYSA-N |
SMILES isomérico |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC5(C[C@@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)NC)C)O |
SMILES canónico |
CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)NC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
![4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine](/img/structure/B12072678.png)






![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)

